

The Pharmacological Profile of DL-AP3: A Technical Guide

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Compound of Interest

Compound Name: DL-AP3

Cat. No.: B129957

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Introduction

DL-2-Amino-3-Phosphonopropionic Acid (**DL-AP3**) is a versatile pharmacological tool with a well-defined profile as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs) and an inhibitor of phosphoserine phosphatase (PSPH). Its ability to modulate these distinct targets has led to its use in a variety of research areas, including neuroprotection, synaptic plasticity, and pain perception. This technical guide provides an in-depth overview of the pharmacological properties of **DL-AP3**, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Activities

DL-AP3 exhibits a dual mechanism of action, primarily targeting mGluR1 and mGluR5, while also demonstrating inhibitory activity against phosphoserine phosphatase.

Antagonism of Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5)

DL-AP3 acts as a competitive antagonist at both mGluR1 and mGluR5, which are Gq-protein coupled receptors.^{[1][2][3]} Activation of these receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By competitively binding to the glutamate binding site, **DL-AP3** prevents this signaling cascade.

Inhibition of Phosphoserine Phosphatase (PSPH)

DL-AP3 is also a known inhibitor of phosphoserine phosphatase, an enzyme that catalyzes the final step in the biosynthesis of L-serine.[1][4] This inhibition can impact cellular processes that are dependent on serine availability or are regulated by the phosphorylation state of PSPH substrates.

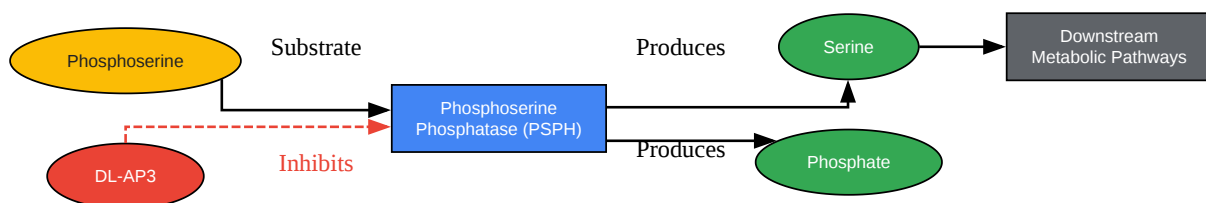
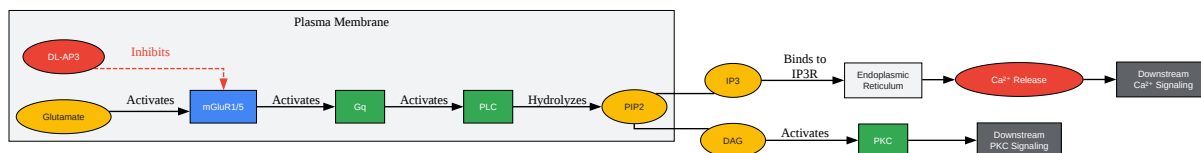
Quantitative Pharmacological Data

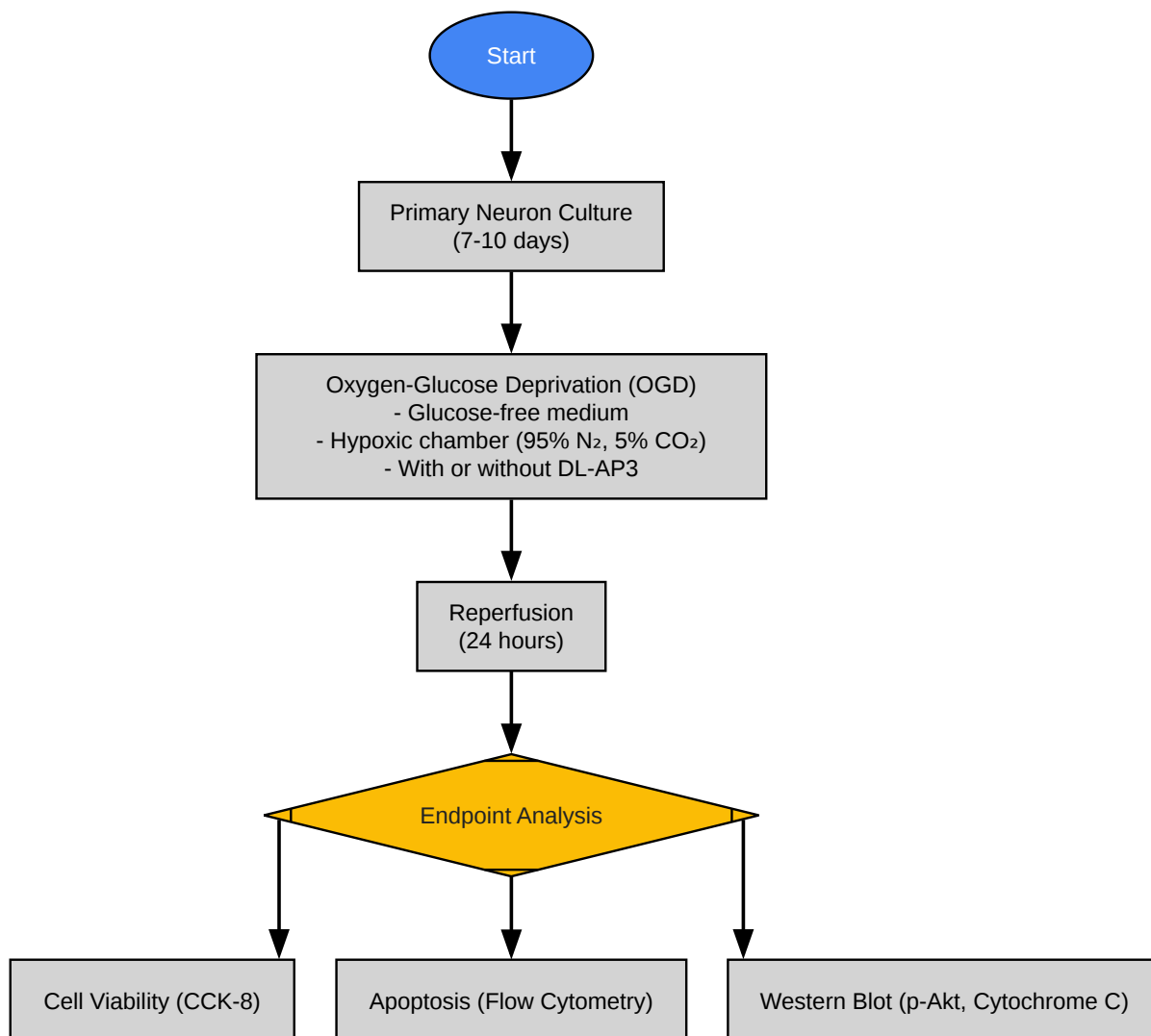
The following table summarizes the key quantitative parameters defining the interaction of **DL-AP3** with its primary targets.

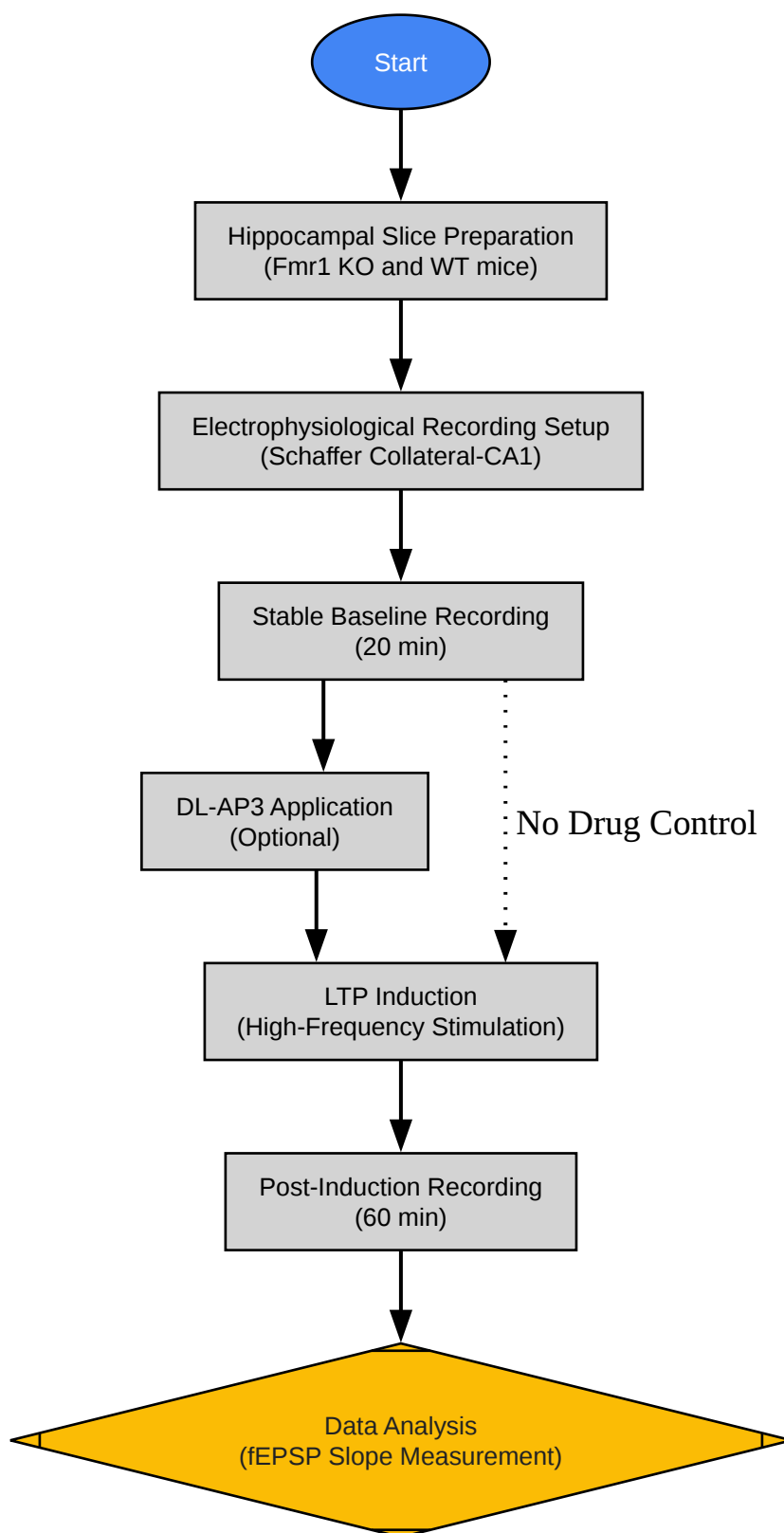
Target	Parameter	Value	Species	Assay Conditions	Reference(s)
mGluR1α	K _i	298 μM	Rat	Challenged with glutamate	[2]
mGluR1α	IC ₅₀	1 mM	Rat	Challenged with glutamate	[2]
Phosphoserine Phosphatase	K _i	77 μM	Rat Brain		[1]
Phosphoserine Phosphatase	IC ₅₀	187 μM	Rat Brain		[1]

Signaling Pathway Diagrams

To visually represent the mechanisms of action of **DL-AP3**, the following diagrams illustrate the canonical signaling pathways of its targets and the point of intervention by **DL-AP3**.







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Address: 3281 E Guasti Rd

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